4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
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Overview
Description
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction disrupts the cell cycle, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Another CDK2 inhibitor with similar anticancer properties.
4-[(pyridin-3-yl)diazenyl]morpholine: A compound with antimicrobial activity.
N-[2-({4-[3-(anilino)-4-oxo-4,5,6,7-tetrahydro-1H]pyridin-3-yl}oxy)ethyl]prop-2-enamide: A compound with potential therapeutic applications.
Uniqueness
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine is unique due to its dual pyridine-thiazole structure, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYANYDYYJPEY-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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